N-(4,4-difluorocyclohexyl)-2-(4-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,4-difluorocyclohexyl)-2-(4-(trifluoromethyl)phenyl)acetamide, commonly known as DCTA, is a novel compound that has gained significant attention in the field of scientific research. DCTA is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which plays a crucial role in pain perception and inflammation.
Scientific Research Applications
Electrophilic Fluorinating Agents
Perfluoro-[N-(4-pyridyl)acetamide], a compound related to "N-(4,4-difluorocyclohexyl)-2-(4-(trifluoromethyl)phenyl)acetamide," has been identified as a new site-selective electrophilic fluorinating agent. This compound fluorinates various substrates under mild conditions, showing its potential in chemical synthesis and modification processes (Banks, Besheesh, & Tsiliopoulos, 1996).
Crop Protection
Mefluidide, a compound with a similar structure, has been shown to protect chilling-sensitive plants like cucumber and corn from chilling injury. Its application suggests potential agricultural benefits in enhancing plant resilience to temperature stress (Tseng & Li, 1984).
Photoreactions in Drug Compounds
Flutamide, another structurally related compound, undergoes different photoreactions in various solvents. These reactions are essential for understanding the stability and behavior of pharmaceuticals under light exposure, highlighting the importance of solvent choice in drug formulation (Watanabe, Fukuyoshi, & Oda, 2015).
Synthesis and Structural Analysis
Research on the synthesis, structure, and dynamic stereochemistry of N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]acetamide and related compounds has provided insights into their stereochemical properties and reactivity. These findings contribute to the development of new synthetic methods and materials (Negrebetsky et al., 2008).
Metabolite Detection in Cancer Treatment
The metabolism of flutamide, used in prostate cancer treatment, involves the formation of potentially reactive toxic metabolites. Understanding these metabolic pathways is crucial for evaluating drug safety and efficacy (Goda et al., 2006).
properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F5NO/c16-14(17)7-5-12(6-8-14)21-13(22)9-10-1-3-11(4-2-10)15(18,19)20/h1-4,12H,5-9H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJOQRVNXJBMAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CC=C(C=C2)C(F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F5NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.